4-Cyclobutoxythieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-cyclobutyloxythieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-7(3-1)13-10-9-8(4-5-14-9)11-6-12-10/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAYOTNYAKURNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=NC3=C2SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxythieno[3,2-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized using formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutoxythieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Cyclobutoxythieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth . Additionally, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators like prostaglandins and cytokines .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Size and Flexibility: The cyclobutoxy group introduces a compact, rigid structure compared to bulkier substituents like the pyrazolo-pyrimidine moiety in . This may improve membrane permeability and reduce steric hindrance in target binding. In contrast, the benzylamino group in 4-benzylaminothieno[3,2-d]pyrimidine allows for π-π stacking interactions with aromatic residues in enzymes or receptors, as evidenced by its crystalline packing via N–H⋯N and C–H⋯N contacts .
Biological Potency: The pyrazolo-pyrimidine-substituted derivative exhibits potent STAT3 inhibition (IC50 = 2.55 µM), outperforming genistein (IC50 = 15 µM) . This suggests that electron-deficient heterocycles at the 4-position enhance affinity for signaling proteins like STAT3. Benzo-thieno[3,2-d]pyrimidinones with sulphonamide thio-groups show selective COX-2 inhibition, highlighting the scaffold’s adaptability to diverse therapeutic targets .
Synthetic Accessibility: The cyclobutoxy group may require specialized reagents (e.g., cyclobutanol under Mitsunobu conditions) compared to the pyrazolo-pyrimidine derivatives, which are synthesized via Vilsmeier-Haack reactions .
Structural and Conformational Analysis
- Crystallography: The benzylamino derivative crystallizes with two independent molecules in the asymmetric unit, exhibiting dihedral angles of 69.49° and 79.05° between the benzene and thienopyrimidine rings. This spatial flexibility contrasts with the constrained cyclobutoxy group, which likely enforces a planar conformation due to ring strain .
- Spectroscopic Data: NMR spectra of pyrazolo-pyrimidine derivatives show distinct signals for aromatic protons and heterocyclic carbons, with HMBC correlations confirming regiochemistry . IR spectra of pyrrolo[3,2-d]pyrimidines reveal CN stretches at ~2232 cm⁻¹, absent in ester-containing analogs, providing a diagnostic tool for substituent identification .
Biological Activity
4-Cyclobutoxythieno[3,2-d]pyrimidine is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and comparative studies with related compounds.
Overview of Thieno[3,2-d]pyrimidines
Thieno[3,2-d]pyrimidines are heterocyclic compounds that have been widely studied for their biological properties. They exhibit a range of activities including anticancer, antifungal, and kinase inhibitory effects. The structural modifications on the thieno[3,2-d]pyrimidine scaffold can significantly influence their biological activity.
Antiproliferative Activity
Recent studies have indicated that thieno[3,2-d]pyrimidines possess selective antiproliferative properties against various cancer cell lines. For instance, halogenated derivatives have shown promising results in inducing apoptosis in leukemia cells and inhibiting the growth of solid tumors. The presence of specific substituents on the thieno ring is crucial for enhancing these activities.
Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | L1210 (leukemia) | TBD | Apoptosis induction |
| Halogenated derivative 1 | KB (cervical) | 0.0047 | Cell cycle arrest |
| Halogenated derivative 2 | IGROV1 (ovarian) | 0.0334 | Dual inhibition of GARFTase |
Note: IC50 values are indicative of the concentration required to inhibit cell proliferation by 50%.
The mechanisms underlying the antiproliferative effects of thieno[3,2-d]pyrimidines are diverse. Studies suggest that these compounds may act through:
- Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest: Compounds can interfere with specific checkpoints in the cell cycle, preventing cancer cells from dividing.
- Kinase Inhibition: Although some studies reported a lack of kinase inhibition for certain thieno derivatives, others have indicated potential interactions with key signaling pathways involved in cancer progression.
Case Studies
-
Study on Halogenated Thieno Derivatives:
A study evaluated the antiproliferative activity of halogenated thieno[3,2-d]pyrimidines against various cancer cell lines. The presence of chlorine at the C4 position was found to be critical for biological activity. The most active compounds induced apoptosis in leukemia cells and displayed selective antifungal properties against Cryptococcus neoformans . -
Mechanistic Insights:
Further investigations into the molecular mechanisms revealed that while some compounds did not inhibit kinases directly, they might affect alternative pathways leading to cell death. This highlights the importance of exploring non-traditional mechanisms for drug design .
Comparative Analysis
Comparing this compound with other derivatives provides insights into structure-activity relationships (SAR). For example, modifications such as halogenation or introducing different alkyl groups can significantly alter potency and selectivity.
Table 2: Comparison of Biological Activities
| Compound | Antiproliferative Activity | Antifungal Activity |
|---|---|---|
| This compound | Moderate (TBD) | Selective against fungi |
| Halogenated derivative | High (IC50 < 0.01 µM) | Broad-spectrum antifungal |
| Non-halogenated analogue | Low (IC50 > 1 µM) | Minimal antifungal effect |
Q & A
Basic: What synthetic strategies are commonly employed for preparing 4-Cyclobutoxythieno[3,2-d]pyrimidine?
Answer:
The synthesis typically involves cyclization of functionalized thiophene or pyrimidine precursors. Key steps include:
- Cyclization : Starting from 3-amino-thiophene-2-carboxylate derivatives, cyclization is achieved using reagents like triethyl orthoformate or formic acid to form the thieno[3,2-d]pyrimidine core .
- Substitution Reactions : The chlorine atom at position 4 (common in intermediates like 4-chlorothieno[3,2-d]pyrimidine) is replaced with cyclobutoxy groups via nucleophilic substitution. This requires polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to activate the leaving group .
- Optimization : Reaction temperature (60–120°C) and time (12–48 hours) are critical for yield and purity. Catalysts like Pd(OAc)₂ may enhance selectivity in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
